Arginylmethionine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H23N5O3S |

|---|---|

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 |

InChI-Schlüssel |

ROWCTNFEMKOIFQ-YUMQZZPRSA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Sequenz |

RM |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Arginylmethionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide Arginylmethionine (Arg-Met). The content is structured to offer detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and potential signaling pathways.

Introduction to this compound

This compound is a dipeptide composed of the amino acids arginine and methionine. While the individual roles of arginine and methionine in cellular metabolism and signaling are well-documented, the specific biological functions of the dipeptide this compound are still an emerging area of research. Arginine is a key player in the urea cycle and the nitric oxide (NO) signaling pathway, influencing processes such as vasodilation and immune response[1][2]. Methionine is an essential amino acid crucial for protein synthesis and as a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is involved in numerous epigenetic and metabolic regulatory pathways, including the mTOR signaling pathway[3][4][5].

Recent metabolomic studies have identified the upregulation of this compound in the intestinal tissue of largemouth bass supplemented with eucalyptus biochar, suggesting a potential role in gut health and metabolism[6]. However, its direct involvement as a signaling molecule in mammalian systems is yet to be fully elucidated.

This guide will focus on the chemical synthesis and purification of this compound, providing researchers with the necessary protocols to produce this dipeptide for further biological investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and ease of purification of the final product. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

2.1.1. Protecting Groups

To ensure the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be protected.

-

α-Amino Group: The most common protecting groups for the α-amino group are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butyloxycarbonyl (Boc) group. Fmoc chemistry is often preferred due to milder deprotection conditions[7].

-

Arginine Side Chain (Guanidino Group): The highly basic guanidino group of arginine requires robust protection. Common protecting groups include the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups[8].

-

Methionine Side Chain (Thioether Group): The thioether group of methionine is susceptible to oxidation. While often left unprotected, its oxidation can be a side reaction during synthesis and cleavage. Scavengers are typically used during cleavage to minimize this.

2.1.2. Experimental Protocol: Fmoc-based SPPS of this compound

This protocol outlines a standard Fmoc-based solid-phase synthesis of this compound on a Rink Amide resin, which will yield the C-terminally amidated dipeptide.

Materials:

-

Rink Amide resin

-

Fmoc-Met-OH (N-α-Fmoc-L-methionine)

-

Fmoc-Arg(Pbf)-OH (N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Methionine):

-

Pre-activate Fmoc-Met-OH (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection (Second Amino Acid): Remove the Fmoc group from the resin-bound methionine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

-

Second Amino Acid Coupling (Arginine):

-

Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal arginine with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Workflow for Solid-Phase Synthesis of this compound

References

- 1. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supply of methionine and arginine alters phosphorylation of mechanistic target of rapamycin (mTOR), circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Functions of Arginine-Containing Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological roles of arginine-containing dipeptides. Arginine, with its unique guanidinium group, imparts specific physicochemical properties to these small peptides, enabling them to participate in a wide array of physiological and pathological processes. This document summarizes key biological activities, presents quantitative data for comparative analysis, details relevant experimental methodologies, and illustrates significant signaling pathways and workflows.

Cellular Signaling Modulation

Arginine-containing dipeptides are increasingly recognized as important signaling molecules that can influence fundamental cellular processes, including protein synthesis, cell growth, and cytoskeletal organization.

Activation of the mTOR Signaling Pathway

Certain arginine-containing dipeptides have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism. For instance, the dipeptide Arg-Arg has been observed to promote casein synthesis in bovine mammary epithelial cells by enhancing the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K)[1]. This suggests that these dipeptides can serve as potent nutritional signals.

Below is a diagram illustrating the mTOR signaling pathway activated by an arginine-containing dipeptide.

Regulation of Cytoskeletal Dynamics

Arginine-rich peptides have been demonstrated to induce cellular signaling cascades that lead to the reorganization of the actin cytoskeleton. This process is often initiated by the interaction of these peptides with membrane-associated proteoglycans, leading to the activation of Rac1, a small GTPase of the Rho family. Activated Rac1 then promotes F-actin organization and the formation of macropinosomes, facilitating the cellular uptake of these peptides[2].

The following diagram depicts the signaling pathway leading to cytoskeletal reorganization.

Antimicrobial and Antiviral Activities

The cationic nature of arginine-containing dipeptides contributes to their ability to interact with and disrupt microbial membranes, leading to antimicrobial effects.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for various arginine-containing peptides against different bacterial strains.

| Peptide/Compound | Microorganism | MIC (µM) | Reference |

| (RLARLAR)2 | Escherichia coli | 3 | [3] |

| D-(RLARLAR)2 | Escherichia coli | 1 | [3] |

| (RLARLAA)2 | Escherichia coli | 3 | [3] |

| (RLGRLGR)2 | Escherichia coli | 12 | [3] |

| Poly-L-arginine (5-15 kDa) | E. coli O157:H7 | 7.8 - 15.6 µg/ml | [4] |

| Poly-L-arginine (5-15 kDa) | Staphylococcus aureus | 3.9 - >62.5 µg/ml | [4] |

Antiviral Activity

Some arginine-containing peptides have shown potential as antiviral agents. However, quantitative data such as IC50 values for specific arginine-containing dipeptides against viral targets are not extensively documented in the readily available literature. One study noted that in the C-terminal region of antiviral peptides, small, positively charged amino acids like Gly, Lys, and Arg were more common in the least effective peptides, suggesting that the overall composition and structure are critical for activity[5].

Enzyme Inhibition

Arginine-containing dipeptides can act as inhibitors of various enzymes, playing a role in the regulation of physiological processes such as blood pressure and glucose homeostasis.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a major therapeutic strategy for hypertension. Several arginine-containing dipeptides have been identified as ACE inhibitors.

| Dipeptide | IC50 (µM) | Reference |

| Ile-Arg | Not specified, but identified as a renin inhibitor | [6] |

| Leu-Arg | Not specified, but identified as a renin inhibitor | [6] |

| Asn-Arg | Not specified, but identified as a renin inhibitor | [6] |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in the degradation of incretin hormones, which play a role in regulating blood glucose levels. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes.

| Dipeptide | IC50 (µM) | Reference |

| Trp-Arg | <45 | [7] |

Cell Adhesion and Migration

The Arg-Gly-Asp (RGD) sequence is a well-known cell adhesion motif found in many extracellular matrix proteins. Dipeptides and larger peptides containing arginine are also implicated in modulating cell adhesion.

Neurobiology and Neurodegeneration

Arginine-containing dipeptides have dual roles in the nervous system, exhibiting both neuroprotective and neurotoxic effects depending on the context.

Neuroprotection

Arginine-rich peptides have demonstrated neuroprotective effects in models of stroke[9]. These peptides are thought to exert their effects through various mechanisms, including the modulation of protein aggregation.

Neurotoxicity in C9-ALS/FTD

In the context of C9orf72-associated amyotrophic lateral sclerosis and frontotemporal dementia (C9-ALS/FTD), the non-canonical translation of a GGGGCC repeat expansion leads to the production of dipeptide repeat proteins (DPRs), including arginine-rich DPRs (R-DPRs) like Gly-Arg (GR) and Pro-Arg (PR). These R-DPRs are highly toxic and are known to disrupt liquid-liquid phase separation (LLPS) of RNA-binding proteins, leading to the formation of pathological aggregates.

The following diagram illustrates the workflow for an in vitro LLPS assay to study the effect of R-DPRs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis of mTOR Signaling

Objective: To determine the phosphorylation status of mTOR and its downstream targets in response to treatment with arginine-containing dipeptides.

Materials:

-

Cell line of interest (e.g., bovine mammary epithelial cells)

-

Arginine-containing dipeptide of interest

-

Cell culture medium and supplements

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to desired confluency. Treat cells with the arginine-containing dipeptide at various concentrations and time points. Include a vehicle-treated control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. Normalize all samples to a loading control like GAPDH.

Cell-Penetrating Peptide (CPP) Uptake Assay

Objective: To quantify the cellular uptake of arginine-containing dipeptides that function as CPPs.

Materials:

-

Fluorescently labeled arginine-containing dipeptide

-

Cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

-

Optional: Quenching agent (e.g., Trypan Blue)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled dipeptide in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

-

Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Cell Detachment (for Flow Cytometry): Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

-

Analysis:

-

Flow Cytometry: Resuspend the cell pellet in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. To distinguish between membrane-bound and internalized peptide, a quenching agent can be added just before analysis.

-

Fluorescence Microscopy: For live-cell imaging, directly visualize the cells after washing. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Quantification: For flow cytometry, the mean fluorescence intensity of the cell population is used as a measure of uptake. For microscopy, the fluorescence intensity per cell can be quantified using image analysis software.

In Vitro Liquid-Liquid Phase Separation (LLPS) Assay

Objective: To assess the ability of arginine-containing dipeptides to induce or modulate the LLPS of proteins, particularly RNA-binding proteins implicated in neurodegenerative diseases.

Materials:

-

Purified recombinant protein of interest (e.g., an RNA-binding protein)

-

Arginine-containing dipeptide

-

Crowding agent (e.g., PEG, Ficoll)

-

LLPS buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

Microscope with DIC or phase-contrast optics

-

Optional: Fluorescently labeled protein or peptide for fluorescence recovery after photobleaching (FRAP) analysis

Procedure:

-

Sample Preparation: In a microcentrifuge tube, mix the purified protein, arginine-containing dipeptide, and crowding agent in the LLPS buffer to the desired final concentrations.

-

Induction of LLPS: Incubate the mixture at the desired temperature (e.g., room temperature or 37°C).

-

Microscopic Observation: Pipette a small volume of the mixture onto a microscope slide and cover with a coverslip. Observe the formation of liquid-like droplets using DIC or phase-contrast microscopy. Droplets are typically spherical.

-

Characterization of Droplets (Optional):

-

Fusion Events: Observe if smaller droplets fuse to form larger ones over time, a characteristic of liquid-like behavior.

-

FRAP Analysis: If using fluorescently labeled components, perform FRAP on the droplets. A rapid recovery of fluorescence indicates high molecular mobility within the droplets, confirming their liquid nature.

-

-

Turbidity Measurement: As an alternative or complementary method, the turbidity of the solution can be measured over time using a spectrophotometer at a wavelength such as 340 nm or 600 nm. An increase in turbidity indicates the formation of phase-separated droplets.

This guide provides a foundational understanding of the diverse biological functions of arginine-containing dipeptides. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating biomolecules.

References

- 1. oatext.com [oatext.com]

- 2. Arg-Pro | C11H21N5O3 | CID 151003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arg-Val | C11H23N5O3 | CID 6992654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H-Arg-Gly-Asp-Val-OH, RGDV peptide [novoprolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

Arginylmethionine: A Comprehensive Technical Guide to its Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginylmethionine, a dipeptide composed of arginine and methionine, is a molecule of interest in various biological contexts. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its function and for the rational design of molecules that interact with it. This technical guide provides an in-depth analysis of the structure of this compound, leveraging theoretical models and established principles of peptide chemistry. It further details the experimental and computational methodologies that can be employed for its comprehensive conformational analysis. This document is intended to serve as a core resource for researchers in structural biology, medicinal chemistry, and drug development.

Introduction

Peptides play a pivotal role in a vast array of biological processes, acting as signaling molecules, neurotransmitters, and hormones. Their biological activity is intrinsically linked to their three-dimensional conformation, which dictates their ability to interact with specific receptors and enzymes. This compound, a dipeptide comprising the polar, positively charged amino acid arginine and the nonpolar, sulfur-containing amino acid methionine, presents a unique combination of properties that may influence its structural preferences and biological roles. While extensive experimental data on this compound is not widely available, this guide consolidates theoretical structural information and outlines the established experimental and computational workflows for its detailed conformational characterization.

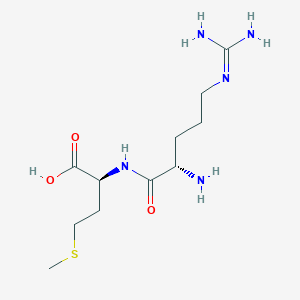

This compound Structure

This compound is formed through the creation of a peptide bond between the carboxyl group of arginine and the amino group of methionine. The resulting molecule possesses a flexible backbone and two distinct side chains that govern its conformational landscape.

Chemical Structure

The fundamental structure of this compound is depicted below.

Figure 1: 2D chemical structure of this compound.

Structural Parameters

Quantitative structural data, including bond lengths and angles, are crucial for accurate molecular modeling. In the absence of a high-resolution crystal structure for this compound, the following tables present theoretical values derived from the analysis of a PDB (Protein Data Bank) file from the Human Metabolome Database (HMDB) and typical values for peptide bonds and amino acid residues found in established force fields like CHARMM and AMBER.

Table 1: Theoretical Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Length (Å) |

| Backbone | |||

| N-Cα (Arg) | N | CA | 1.46 |

| Cα-C (Arg) | CA | C | 1.52 |

| C-N (Peptide Bond) | C | N | 1.33 |

| N-Cα (Met) | N | CA | 1.45 |

| Cα-C (Met) | CA | C | 1.52 |

| C=O (Arg) | C | O | 1.23 |

| C-O (Met) | C | O | 1.25 |

| O-H (Met) | O | H | 0.97 |

| Arginine Side Chain | |||

| Cα-Cβ | CA | CB | 1.53 |

| Cβ-Cγ | CB | CG | 1.52 |

| Cγ-Cδ | CG | CD | 1.52 |

| Cδ-Nε | CD | NE | 1.46 |

| Nε-Cζ | NE | CZ | 1.33 |

| Cζ-Nη1 | CZ | NH1 | 1.33 |

| Cζ-Nη2 | CZ | NH2 | 1.33 |

| Methionine Side Chain | |||

| Cα-Cβ | CA | CB | 1.53 |

| Cβ-Cγ | CB | CG | 1.52 |

| Cγ-Sδ | CG | SD | 1.81 |

| Sδ-Cε | SD | CE | 1.79 |

Table 2: Theoretical Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| Backbone | ||||

| N-Cα-C (Arg) | N | CA | C | 111.0 |

| Cα-C-N (Arg) | CA | C | N | 116.5 |

| C-N-Cα (Met) | C | N | CA | 121.5 |

| N-Cα-C (Met) | N | CA | C | 110.8 |

| Cα-C=O (Arg) | CA | C | O | 120.5 |

| N-C=O (Arg) | N | C | O | 123.0 |

| Cα-C-O (Met) | CA | C | O | 117.0 |

| O-C-O (Met) | O | C | OXT | 125.0 |

| Arginine Side Chain | ||||

| Cα-Cβ-Cγ | CA | CB | CG | 114.0 |

| Cβ-Cγ-Cδ | CB | CG | CD | 112.0 |

| Cγ-Cδ-Nε | CG | CD | NE | 112.0 |

| Cδ-Nε-Cζ | CD | NE | CZ | 124.0 |

| Nε-Cζ-Nη1 | NE | CZ | NH1 | 120.0 |

| Nε-Cζ-Nη2 | NE | CZ | NH2 | 120.0 |

| Nη1-Cζ-Nη2 | NH1 | CZ | NH2 | 120.0 |

| Methionine Side Chain | ||||

| Cα-Cβ-Cγ | CA | CB | CG | 113.0 |

| Cβ-Cγ-Sδ | CB | CG | SD | 112.0 |

| Cγ-Sδ-Cε | CG | SD | CE | 100.0 |

Conformational Analysis

The flexibility of the peptide backbone and the rotational freedom of the side chains allow this compound to adopt a multitude of conformations in solution. The relative energies of these conformers determine the conformational landscape of the molecule.

Dihedral Angles and Ramachandran Plot

The conformation of the peptide backbone is primarily defined by the dihedral angles phi (φ), psi (ψ), and omega (ω).

-

φ (phi): C'-N-Cα-C'

-

ψ (psi): N-Cα-C'-N

-

ω (omega): Cα-C'-N-Cα

The peptide bond (ω) is typically planar and exists in a trans conformation (ω ≈ 180°) due to its partial double-bond character. The φ and ψ angles, however, have greater rotational freedom, which is visualized using a Ramachandran plot. This plot maps the sterically allowed regions for φ and ψ angles for an amino acid residue.

Table 3: Plausible Dihedral Angles for an Extended Conformation of this compound

| Dihedral Angle | Atoms Involved | Angle (°) |

| Arginine Residue | ||

| φ (phi) | C(-1)-N-CA-C | -150 |

| ψ (psi) | N-CA-C-N(+1) | 150 |

| χ1 (chi1) | N-CA-CB-CG | -175 |

| χ2 (chi2) | CA-CB-CG-CD | 178 |

| χ3 (chi3) | CB-CG-CD-NE | 179 |

| χ4 (chi4) | CG-CD-NE-CZ | 180 |

| χ5 (chi5) | CD-NE-CZ-NH1 | 0 |

| Methionine Residue | ||

| φ (phi) | C(-1)-N-CA-C | -150 |

| ψ (psi) | N-CA-C-N(+1) | 150 |

| χ1 (chi1) | N-CA-CB-CG | -65 |

| χ2 (chi2) | CA-CB-CG-SD | 178 |

| χ3 (chi3) | CB-CG-SD-CE | 70 |

Note: These values represent a plausible extended conformation. The actual conformational ensemble in solution will be a population-weighted average of multiple low-energy conformations.

Figure 2: Logical relationship for Ramachandran plot analysis.

Conformational Energy Landscape

The conformational energy landscape describes the potential energy of the molecule as a function of its atomic coordinates. Low-energy regions correspond to stable conformations, while high-energy regions represent transition states between these conformations. Understanding this landscape is key to predicting the dominant conformations of this compound in solution.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to gain a comprehensive understanding of a peptide's conformation.

Synthesis and Purification of this compound

For structural studies, a pure sample of this compound is required.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a rink amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Met-OH to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of methionine by treating the resin with a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH (with the side chain protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group) to the deprotected N-terminus of methionine using the same coupling procedure as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of arginine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

Figure 3: Workflow for Solid-Phase Peptide Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Protocol: 2D NMR for Structural Elucidation

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of the protons.

-

2D TOCSY (Total Correlation Spectroscopy): Perform a TOCSY experiment to identify all protons within a given amino acid's spin system. This allows for the assignment of protons to the arginine and methionine residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum provides a correlation between each amide proton and its directly bonded nitrogen, aiding in resonance assignment.

-

Structure Calculation: Use the distance restraints from the NOESY experiment, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HN,Hα)), as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the molecule's conformation in the crystalline state.

Protocol: Crystallization and Structure Determination

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of this compound.

-

X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a pattern of spots that is recorded on a detector.

-

Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: Determine the initial phases of the reflections using methods such as direct methods or molecular replacement (if a suitable search model is available).

-

Model Building and Refinement: Build an atomic model of this compound into the electron density map and refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

Arginylmethionine: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginylmethionine is a dipeptide composed of the amino acids arginine and methionine. Despite the well-documented biological significance of its constituent amino acids, scientific literature on the dipeptide itself is notably scarce. This technical guide synthesizes the currently available information regarding the discovery, natural occurrence, and analytical methodologies for this compound. It also explores the potential, though largely uninvestigated, biological roles and signaling pathways it may influence. The guide highlights significant gaps in the current understanding of this dipeptide, presenting opportunities for future research.

Discovery and Synthesis

The specific historical details of the initial discovery or first chemical synthesis of this compound are not well-documented in publicly accessible scientific literature. It is classified as a dipeptide, which are organic compounds formed when two amino acids are joined by a peptide bond.[1] The synthesis of dipeptides can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis of Dipeptides

The chemical synthesis of a dipeptide like this compound typically involves a multi-step process:

-

Protection of Functional Groups: To ensure the specific formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the other, the other reactive functional groups (the amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid) must be "protected" by attaching temporary blocking groups.

-

Activation of the Carboxyl Group: The carboxyl group of the N-terminal amino acid is activated to facilitate the formation of the peptide bond.

-

Peptide Bond Formation: The activated N-terminal amino acid is reacted with the C-terminal amino acid to form the dipeptide.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

Enzymatic Synthesis of Dipeptides

Enzymatic methods for dipeptide synthesis are gaining interest as they can be more specific and environmentally friendly. Various enzymes, such as proteases and aminoacyl-tRNA synthetases, can catalyze the formation of peptide bonds under specific conditions. For instance, some proteases can be used in reverse to synthesize peptides in organic solvents or biphasic systems. While no specific enzymatic synthesis for this compound has been detailed, the general principles of enzymatic dipeptide synthesis would be applicable.

Natural Occurrence

This compound has been identified as a naturally occurring dipeptide, although quantitative data on its abundance in various sources is limited.

Occurrence in Foods

The Human Metabolome Database (HMDB) reports that this compound has been detected, though not quantified, in a variety of food sources of animal origin.[1] These include:

-

Anatidae (ducks, geese, swans)

-

Chickens (Gallus gallus)

-

Domestic pigs (Sus scrofa domestica)

The presence of this compound in these foods suggests it may be a product of protein hydrolysis or other metabolic processes. However, a comprehensive search of major food composition databases, such as the USDA FoodData Central and the FAO/INFOODS Food Composition Database for Biodiversity, did not yield quantitative data for this specific dipeptide.[2][3][4] This indicates a significant data gap in our understanding of its dietary prevalence.

Endogenous Occurrence

A study on the intestinal health of largemouth bass (Micropterus salmoides) identified a significant upregulation of this compound in the intestinal tissue of fish fed a diet supplemented with eucalyptus biochar. This finding suggests that this compound can be endogenously produced or its metabolism can be modulated by dietary components, and it may play a role in amino acid metabolism.

Experimental Protocols

The detection and quantification of this compound in biological and food matrices typically rely on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

A general workflow for the extraction of dipeptides from biological tissues for LC-MS analysis can be summarized as follows:

-

Homogenization: The tissue sample is homogenized in a suitable solvent, often a methanol/water mixture, to extract small molecules.

-

Protein Precipitation: Proteins are precipitated from the homogenate, typically by adding a solvent like acetonitrile or by acid treatment, and removed by centrifugation.

-

Supernatant Collection: The supernatant, containing the dipeptides and other small molecules, is collected for analysis.

-

Drying and Reconstitution: The supernatant may be dried down under nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and specific quantification of dipeptides like this compound.

Table 1: Representative LC-MS/MS Protocol for this compound Analysis

| Parameter | Description |

| Liquid Chromatography | |

| Column | ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 95% water, 5% acetonitrile, 0.1% formic acid |

| Mobile Phase B | 47.5% acetonitrile, 47.5% isopropanol, 5% water, 0.1% formic acid |

| Gradient | A suitable gradient from Mobile Phase A to B is used to separate the analytes. |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |

| Injection Volume | 1-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z for this compound |

| Product Ion (Q3) | Specific fragment ions of this compound |

| Collision Energy | Optimized for the fragmentation of the precursor ion. |

This protocol is based on the methodology described in the study on largemouth bass and represents a general approach that may require optimization for different sample matrices.

Biological Function and Signaling Pathways

The biological function of this compound as a distinct dipeptide is largely unexplored. Most of the available research focuses on the individual roles of arginine and methionine.

Potential Roles Based on Constituent Amino Acids

-

Arginine: A semi-essential amino acid that is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6][7][8] Arginine is also a key component of the urea cycle and is involved in protein synthesis and cell division.

-

Methionine: An essential amino acid that is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is crucial for the methylation of DNA, RNA, proteins, and lipids.[9] Methionine also plays a role in antioxidant defense through its conversion to cysteine and subsequently glutathione.

Potential Involvement in Signaling Pathways

Given the roles of its constituent amino acids, it is plausible that this compound could influence several signaling pathways. However, it is crucial to emphasize that this is speculative and requires experimental validation.

-

mTOR Signaling Pathway: Both arginine and methionine have been shown to activate the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11][12][13][14][15] It is conceivable that this compound, either directly or after hydrolysis into its constituent amino acids, could modulate mTOR signaling.

-

Nitric Oxide (NO) Signaling Pathway: As arginine is the direct precursor for NO synthesis, this compound could potentially serve as a source of arginine for the nitric oxide synthase (NOS) enzymes.[5][6][7][8][16] This could have implications for cardiovascular and immune function.

Biosynthesis of Constituent Amino Acids

While a specific biosynthetic pathway for this compound has not been described, the pathways for its constituent amino acids are well-established.

Caption: Simplified overview of the Arginine biosynthesis pathway.

Caption: Simplified overview of the Methionine biosynthesis pathway.

Future Directions and Conclusion

The study of this compound is in its infancy. This technical guide has compiled the sparse information available, highlighting significant knowledge gaps that represent fertile ground for future research. Key areas that warrant investigation include:

-

Discovery and Synthesis: A thorough historical investigation to uncover the first documented synthesis or isolation of this compound would be valuable. Development of efficient and scalable synthetic methods, both chemical and enzymatic, is also needed.

-

Quantitative Occurrence: There is a pressing need for the development and application of validated analytical methods to quantify this compound in a wide range of food sources and biological tissues. This would enable a better understanding of its dietary intake and endogenous levels.

-

Biological Function: The most significant gap lies in understanding the specific biological roles of this dipeptide. Research should focus on whether this compound has functions distinct from its constituent amino acids. Does it act as a signaling molecule itself? Is it transported intact across cell membranes? Does it have unique metabolic fates?

-

Signaling Pathways: Once a biological function is identified, elucidating the downstream signaling pathways that this compound modulates will be crucial. Investigating its effects on pathways like mTOR and NO signaling would be a logical starting point.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0028715) [hmdb.ca]

- 2. Evaluation of a novel food composition database that includes glutamine and other amino acids derived from gene sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Nutrients | Food & Nutrition: National Bioscience Research Infrastructure [fnnbri.quadram.ac.uk]

- 5. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the L-arginine-nitric oxide pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-arginine-nitric oxide pathway: Significance and symbolism [wisdomlib.org]

- 9. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supply of methionine and arginine alters phosphorylation of mechanistic target of rapamycin (mTOR), circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methionine and Arginine Supply Alters Abundance of Amino Acid, Insulin Signaling, and Glutathione Metabolism-Related Proteins in Bovine Subcutaneous Adipose Explants Challenged with N-Acetyl-d-sphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine and Arginine Supply Alters Abundance of Amino Acid, Insulin Signaling, and Glutathione Metabolism-Related Proteins in Bovine Subcutaneous Adipose Explants Challenged with N-Acetyl-d-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Arginylmethionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginylmethionine (Arg-Met) is a dipeptide composed of the amino acids L-arginine and L-methionine linked by a peptide bond.[1] As a product of protein metabolism, this dipeptide is found in various biological systems and food sources.[1] Understanding its physicochemical properties is fundamental for researchers in fields ranging from biochemistry and nutrition to drug development, where dipeptides are explored for their unique transport mechanisms and biological activities. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also dictate its handling and formulation characteristics for research and pharmaceutical applications.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H23N5O3S | [1] |

| Molecular Weight | 305.4 g/mol | [2] |

| CAS Number | 45243-23-0 | [1][3] |

| Computed XLogP3 | -1.310 | [3] |

| Computed pKa | 4.405 | [3] |

Ionization Properties: pKa and Isoelectric Point (pI)

The ionization state of this compound is pH-dependent due to its ionizable groups: the α-carboxyl group, the α-amino group, and the guanidinium group of the arginine side chain. The pKa values of these groups determine the overall charge of the molecule at a given pH.

The isoelectric point (pI) is the pH at which the dipeptide has a net zero charge.[4] For a dipeptide with a basic side chain like arginine, the pI is calculated by averaging the pKa values of the two positively charged groups (the α-amino group and the arginine side chain).[5]

Table 2: Estimated pKa Values and Isoelectric Point of this compound

| Ionizable Group | Estimated pKa |

| α-Carboxyl (C-terminus) | ~2.3 - 2.4 |

| α-Amino (N-terminus) | ~9.0 - 9.2 |

| Arginine Side Chain (Guanidinium) | ~12.5 |

| Estimated Isoelectric Point (pI) | ~10.75 |

Note: The pKa values are estimations based on the typical pKa values of the terminal and side-chain groups in peptides. The actual values can vary depending on the specific chemical environment.

Solubility

The solubility of this compound is influenced by its zwitterionic nature. Peptides are generally most soluble at pH values away from their isoelectric point, where they carry a net positive or negative charge, leading to greater interaction with water molecules.[6] Due to the basic arginine residue, this compound is expected to be soluble in acidic aqueous solutions. In neutral and basic solutions, its solubility will depend on the specific pH and the ionic strength of the medium. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile can be used for initial dissolution, followed by dilution with aqueous buffers.[7]

Stability

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical formulations.[8] Peptide degradation can occur through various mechanisms, including hydrolysis of the peptide bond, oxidation of the methionine residue, and modifications of the arginine side chain. Stability studies are essential to determine the optimal storage conditions and shelf-life.[8]

Experimental Protocols

Determination of pKa and pI by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups in a molecule.[9]

Principle: A solution of the dipeptide is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, and the isoelectric point can be determined from these pKa values.[10][11]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized, carbonate-free water.[10]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.[12]

-

Acid Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small increments and recording the pH after each addition. Continue the titration until a low pH is reached.

-

Base Titration: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until a high pH is reached.[12]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.[12] The pI is calculated from the relevant pKa values.[4]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13]

Principle: An excess amount of the solid dipeptide is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period to ensure saturation. The concentration of the dissolved dipeptide in the supernatant is then quantified.[14]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.[13]

Assessment of Stability by Accelerated Stability Studies

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[15]

Principle: The dipeptide is stored at elevated temperatures and humidity levels to accelerate degradation rates. The degradation products are monitored over time, and the data is used to extrapolate the shelf-life under normal storage conditions using models like the Arrhenius equation.[16][17]

Methodology:

-

Sample Preparation: Prepare solid or solution samples of this compound in appropriate containers.

-

Storage Conditions: Place the samples in stability chambers with controlled temperature and relative humidity (e.g., 40°C/75% RH, 50°C/75% RH).[15]

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.[15]

-

Analysis: Analyze the samples for the appearance of degradation products and the loss of the parent dipeptide using a stability-indicating analytical method, typically reverse-phase HPLC.

-

Data Evaluation: Plot the concentration of this compound and its degradation products over time to determine the degradation kinetics.

Biological Significance and Signaling Pathways

This compound, as a dipeptide, can be absorbed through specific peptide transporters in the intestine.[18] Its biological effects are likely influenced by the individual properties of arginine and methionine.

Arginine is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[19] It is also involved in the urea cycle and the synthesis of creatine.[20] Methionine is an essential amino acid that plays a crucial role in protein synthesis and as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous metabolic pathways.[21][22]

Recent studies suggest that dipeptides can act as signaling molecules themselves, for instance, by activating the protein kinase A pathway or influencing the target of rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and metabolism.[23][24] The metabolic pathways of arginine and methionine are interconnected, and their combined presence in a dipeptide could have unique effects on cellular metabolism and signaling.[25]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is indispensable for any research or development involving this dipeptide. The presented data and methodologies offer a solid foundation for scientists and professionals to predict its behavior in biological and pharmaceutical systems, design appropriate formulations, and explore its potential therapeutic applications. Further research into the specific signaling roles of this compound will be crucial to fully elucidate its biological functions.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0028715) [hmdb.ca]

- 2. Arg-Met | C11H23N5O3S | CID 7019989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dempochem.com [dempochem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ch27: Isoelectronic point [chem.ucalgary.ca]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

- 25. Methionine and Arginine Supply Alters Abundance of Amino Acid, Insulin Signaling, and Glutathione Metabolism-Related Proteins in Bovine Subcutaneous Adipose Explants Challenged with N-Acetyl-d-sphingosine - PMC [pmc.ncbi.nlm.nih.gov]

Arginylmethionine as a Potential Biomarker: A Technical Guide

Executive Summary

This document provides a comprehensive technical overview of the dipeptide Arginylmethionine (Arg-Met) and its emerging potential as a biomarker. While direct research on Arg-Met is nascent, its biological origin as a likely product of the N-end rule pathway of protein degradation offers a strong rationale for its investigation in various pathological states. This guide details the core biological pathways, proposes detailed experimental protocols for detection and quantification, presents available data, and outlines the potential applications in diagnostics and drug development. The central hypothesis is that the levels of Arg-Met in biological fluids may reflect the activity of the Arginyltransferase-1 (ATE1) enzyme and the subsequent degradation of arginylated proteins, processes implicated in cancer, cardiovascular diseases, and neurodegenerative disorders.

The Biological Basis: The N-End Rule Pathway and ATE1

This compound is a dipeptide composed of arginine and methionine. Its significance as a biomarker is intrinsically linked to the N-end rule pathway , a critical mechanism for protein degradation in eukaryotes.[1] This pathway targets proteins for destruction by the proteasome based on the identity of their N-terminal amino acid residue.

A key enzymatic step in this pathway is N-terminal arginylation , catalyzed by Arginyltransferase-1 (ATE1) .[2][3] ATE1 transfers an arginine residue from arginyl-tRNA to the N-terminus of proteins that bear specific "degrons," primarily those with N-terminal aspartate, glutamate, or oxidized cysteine.[1][4][5] This arginylation event marks the protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] The breakdown of these arginylated proteins is a potential source of dipeptides such as this compound, which could then be released into circulation.

Dysregulation of ATE1 and the arginylation process has been linked to several diseases:

-

Cancer: ATE1 has been shown to act as a tumor suppressor, and its downregulation is associated with increased metastatic potential and poorer patient survival in several cancers.[3][7] Conversely, arginine deprivation has been explored as a cancer therapy, highlighting the complex role of arginine metabolism in malignancy.[8][9]

-

Cardiovascular Disease: ATE1 is essential for cardiovascular development and angiogenesis.[5][10] Altered arginine metabolism and its derivatives are also implicated in conditions like atherosclerosis and heart failure.[11][12]

-

Neurodegenerative Diseases: Protein arginine methylation, a related post-translational modification, is heavily involved in neuronal function, and its dysregulation is linked to Alzheimer's and Parkinson's diseases.[13][14] While the direct role of arginylation is less clear, the importance of protein quality control pathways in these conditions suggests a potential link.

The concentration of Arg-Met in biological fluids could, therefore, serve as a proxy indicator of ATE1 activity and N-end rule pathway flux, making it a compelling candidate for biomarker discovery in these disease areas.

Quantitative Data & Disease Association

Direct quantitative data for this compound in human disease states is not yet widely published. The Human Metabolome Database notes that Arg-Met has been detected but not quantified in some food products.[15] However, one study in largemouth bass demonstrated a significant upregulation of this compound in intestinal contents following dietary intervention with biochar, validating its detectability and dynamic nature in a biological system.[16] The potential relevance of Arg-Met as a biomarker is inferred from the strong associations of its parent pathway (N-terminal arginylation) with major diseases.

| Disease Category | Role of ATE1 / Arginylation | Potential Implication for this compound Levels | References |

| Cancer | ATE1 expression is often downregulated in metastatic cancers, acting as a potential tumor suppressor. Arginine metabolism is critical for tumor growth. | Altered (potentially decreased) levels may correlate with tumor progression, metastasis, or response to arginine deprivation therapies. | [3][7][8][9][10] |

| Cardiovascular Disease | ATE1 is crucial for heart development and angiogenesis. Arginine methylation and metabolism are linked to atherosclerosis and heart failure. | Levels could reflect cardiovascular stress, endothelial dysfunction, or the progression of heart failure. | [5][10][11][12] |

| Neurodegenerative Disease | Protein degradation pathways are central to clearing toxic protein aggregates. Arginine metabolism is involved in CNS function and pathology. | Levels may be altered in conditions like Alzheimer's or Parkinson's, reflecting changes in protein turnover and neuronal stress. | [13][14][17][18] |

| Cellular Stress | N-terminal arginylation is linked to the unfolded protein response (UPR) and the degradation of misfolded proteins. | Increased levels could be a sensitive marker for acute or chronic cellular stress. | [4][19][20] |

Experimental Protocols for this compound Detection

Accurate detection and quantification of Arg-Met require sensitive and specific analytical methods. Mass spectrometry is the gold standard for novel biomarker identification, while ELISA offers a high-throughput method for clinical validation.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive detection and quantification of Arg-Met in biological samples like plasma, serum, or tissue extracts. It is synthesized from standard methods for peptide and metabolite analysis.[16][21][22]

Objective: To identify and quantify this compound.

1. Sample Preparation (Plasma/Serum): a. Thaw samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol containing an internal standard like stable isotope-labeled Arg-Met). c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. g. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC): a. Column: Use a reverse-phase C18 column suitable for polar molecules (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm; 1.7 µm).[15] b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a suitable gradient to separate Arg-Met from other matrix components (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; followed by re-equilibration). e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. c. Precursor Ion (Q1): The calculated m/z for protonated Arg-Met [M+H]⁺. d. Product Ions (Q3): Select at least two specific fragment ions of Arg-Met for confirmation and quantification. Fragmentation will likely occur at the peptide bond. e. Instrument Settings: Optimize parameters such as spray voltage, capillary temperature, and collision energy using an authentic Arg-Met standard.

| Parameter | Typical Setting | Purpose |

| Ionization Mode | ESI+ | Efficiently ionizes peptides. |

| Scan Type | MRM / PRM | High sensitivity and specificity for quantification. |

| Collision Energy | 20-40 eV (to be optimized) | Fragments the precursor ion into characteristic product ions. |

| Resolution | High (e.g., >7,500) | Distinguishes Arg-Met from isobaric interferences. |

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes the development and use of a cELISA, which is ideal for high-throughput screening of numerous samples once a specific antibody against Arg-Met is developed. The principles are based on commercially available kits for other small molecules and amino acids.[23][24][25]

Objective: To quantify this compound via immunoassay.

1. Reagent Preparation: a. Coating: Coat a 96-well microplate with an Arg-Met-protein conjugate (e.g., Arg-Met-BSA) and incubate overnight at 4°C. Wash plates to remove unbound conjugate. b. Standard Curve: Prepare serial dilutions of a known concentration of pure Arg-Met standard. c. Samples: Dilute biological samples as required to fall within the range of the standard curve. d. Primary Antibody: Dilute a specific anti-Arginylmethionine monoclonal or polyclonal antibody. e. Secondary Antibody: Use an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

2. Assay Procedure: a. Add standards and samples to the coated wells. b. Immediately add the primary anti-Arg-Met antibody to all wells. Incubate for 1-2 hours at room temperature. (During this step, free Arg-Met in the sample/standard competes with the coated Arg-Met for antibody binding). c. Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. e. Wash the plate 3-5 times. f. Add TMB substrate solution and incubate in the dark for 15-30 minutes. g. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). h. Read the absorbance at 450 nm on a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance (OD450) against the log of the standard concentrations. b. The absorbance will be inversely proportional to the concentration of Arg-Met in the sample. c. Determine the concentration of Arg-Met in the samples by interpolating their absorbance values from the standard curve.

| Assay Parameter | Typical Performance (Target) | Reference Example (ADMA ELISA) |

| Assay Range | e.g., 10-1000 ng/mL | 15.63-1,000 ng/mL |

| Sensitivity | e.g., <10 ng/mL | 9.38 ng/mL |

| Sample Volume | 20-50 µL | 20 µL |

| Intra-assay CV | <10% | <10% |

| Inter-assay CV | <15% | <10% |

Data in the reference column is from a commercially available Asymmetric Di-Methyl Arginine (ADMA) ELISA kit and serves as a benchmark for expected performance.[23]

Workflow and Visualization

The discovery and validation of this compound as a biomarker follows a standardized pipeline from initial discovery to clinical application.

References

- 1. Analyzing N-terminal Arginylation through the Use of Peptide Arrays and Degradation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Frontiers | Posttranslational Arginylation Enzyme Arginyltransferase1 Shows Genetic Interactions With Specific Cellular Pathways in vivo [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. An essential role of N-terminal arginylation in cardiovascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Some Polyubiquitinated Proteins Requires an Intrinsic Proteasomal Binding Element in the Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginyltransferase ATE1 suppresses cell tumorigenic potential and inversely correlates with metastases in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Posttranslational Arginylation Enzyme Arginyltransferase1 Shows Genetic Interactions With Specific Cellular Pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship between protein arginine methyltransferase and cardiovascular disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific Amino Acids Affect Cardiovascular Diseases and Atherogenesis via Protection against Macrophage Foam Cell Formation: Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-arginine and nitric oxide in CNS function and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0028715) [hmdb.ca]

- 16. mdpi.com [mdpi.com]

- 17. White County Georgia Info, News and Fun | White County Helen Georgia Cleveland Georgia [whitecounty.com]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Asymmetric Di-Methyl Arginine Competitive ELISA Kit (EEL009) - Invitrogen [thermofisher.com]

- 24. Arginine metabolism ELISA kits - Immusmol [immusmol.com]

- 25. Arginine ELISA kit I High Sensitivity I Plasma, Serum, Supernatant I Cited in 3 papers [immusmol.com]

Arginylmethionine in Secondary Metabolism: A Technical Guide on a Putative Role

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of natural product secondary metabolites that incorporate the arginylmethionine dipeptide as a distinct building block. The Human Metabolome Database identifies this compound itself as a dipeptide and a secondary metabolite, detected but not quantified in some foods.[1] However, its role as a precursor for larger, more complex secondary metabolites is not documented in the current scientific literature.

This guide, therefore, addresses the topic from a theoretical and practical perspective, outlining the established mechanisms by which dipeptides can be incorporated into secondary metabolites and providing the experimental frameworks that would be employed to investigate this compound's role, should such compounds be discovered.

This compound: The Dipeptide

This compound (Arg-Met) is a dipeptide composed of the amino acids arginine and methionine.[1] It is classified as a secondary metabolite, which are compounds not directly involved in the normal growth, development, or reproduction of an organism, but that often play roles in ecological interactions or defense.[1] While detected in some animal tissues, a broader biological function or its incorporation into more complex natural products remains uncharacterized.[1]

Hypothetical Biosynthesis and Incorporation of Dipeptides in Secondary Metabolism

The primary mechanism for the synthesis of peptide-based secondary metabolites in microorganisms is through Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes assemble peptides in an RNA-independent manner and are known to incorporate a vast array of proteinogenic and non-proteinogenic amino acids.

The incorporation of a dipeptide like this compound into a larger peptide chain via an NRPS pathway could hypothetically occur through several mechanisms. The most direct would involve an NRPS module specifically recognizing and activating the intact this compound dipeptide. More commonly, however, NRPS modules select and activate single amino acids. Therefore, a linear sequence of modules would incorporate arginine and then methionine.

The logical workflow for non-ribosomal peptide synthesis is depicted below.

Caption: Hypothetical NRPS workflow for Arginine and Methionine incorporation.

Experimental Workflow for Identification and Characterization

Should a secondary metabolite containing this compound be hypothesized to exist in a microbial extract, a systematic experimental workflow would be necessary for its discovery and characterization.

Caption: Experimental workflow for the discovery of a novel secondary metabolite.

Data Presentation

In the investigation of a putative this compound-containing secondary metabolite, quantitative data would be crucial. The following tables provide templates for how such data would be structured.

Table 1: Mass Spectrometry Data for a Hypothetical Arg-Met Containing Peptide

| Parameter | Value | Interpretation |

|---|---|---|

| Precursor Ion (m/z) [M+H]⁺ | 750.42 | Mass of the putative peptide |

| MS/MS Fragments (m/z) | 175.12, 150.05, ... | Corresponds to Arginine immonium ion, Methionine fragments, etc. |

| Neutral Loss | 46.005 | Putative loss of the methionine side chain fragment |

| High-Resolution Mass | 750.4215 | Used to calculate the exact molecular formula |

| Isotopic Pattern | C₃₂H₅₉N₉O₈S | Confirms elemental composition |

Table 2: Bioactivity of a Hypothetical Arg-Met Containing Compound

| Assay Type | Target | IC₅₀ / MIC (µM) | Positive Control (IC₅₀ / MIC) |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis | 12.5 | Vancomycin (1.1 µM) |

| Antimicrobial | Escherichia coli | > 100 | Ciprofloxacin (0.05 µM) |

| Cytotoxicity | HeLa Cell Line | 25.3 | Doxorubicin (0.8 µM) |

| Enzyme Inhibition | Target Enzyme X | 5.8 | Known Inhibitor Y (2.1 µM) |

Experimental Protocols

Detailed methodologies are fundamental for reproducible research. Below are example protocols that would be adapted for the study of an this compound-containing metabolite.

Protocol 1: General LC-MS/MS for Metabolite Profiling

-

Sample Preparation:

-

Lyophilize 50 mL of microbial culture supernatant.

-

Resuspend the dried material in 5 mL of 80% methanol.

-

Vortex for 10 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE filter.

-

Dilute 1:10 in 50% methanol with 0.1% formic acid for analysis.

-

-

Chromatography:

-

Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: Q Exactive Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive (ESI+).

-

Scan Range: m/z 100-1500.

-

Full MS Resolution: 70,000.

-

dd-MS² (TopN): N=10.

-

Collision Energy: Stepped HCD (20, 30, 40 eV).

-

Protocol 2: Structure Elucidation by NMR

-

Sample Preparation:

-

Purify the compound of interest using preparative HPLC until >95% purity is achieved.

-

Dissolve 5-10 mg of the purified compound in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

-

NMR Experiments:

-

Acquire a standard suite of 1D and 2D NMR spectra on a 600 MHz (or higher) spectrometer.

-

1D Spectra: ¹H, ¹³C.

-

2D Homonuclear Spectra: COSY (Correlation Spectroscopy) to identify proton-proton couplings within spin systems (i.e., within each amino acid residue).

-

2D Heteronuclear Spectra: HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing the peptide.

-

2D NOESY/ROESY: To determine through-space proximities of protons, aiding in stereochemical and conformational analysis.

-

-

Data Analysis:

-

Process spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon chemical shifts.

-

Use HMBC correlations from the alpha proton of one residue to the carbonyl carbon of the preceding residue to establish the peptide sequence.

-

Analyze coupling constants and NOE data to define stereochemistry and conformation.

-

Conclusion

While the direct incorporation of an this compound dipeptide into complex secondary metabolites has not been documented, the principles of non-ribosomal peptide synthesis provide a clear theoretical framework for how such a process could occur. The discovery of such a molecule would involve a combination of advanced analytical techniques, primarily mass spectrometry and NMR, coupled with genomic analysis to identify the biosynthetic machinery. The protocols and workflows outlined in this guide provide a roadmap for researchers to investigate this and other novel peptide-based natural products.

References

A Preliminary Investigation of Arginylmethionine Bioactivity: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract